molecular formula C22H23NO2 B12480677 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine

1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B12480677
M. Wt: 333.4 g/mol
InChI Key: QLULBCVHKRIKSZ-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyloxy group attached to a phenyl ring, which is further connected to a methanamine group substituted with a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzyloxyphenyl derivative reacts with a methanamine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the electrophilic center .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C22H23NO2/c1-24-21-13-11-18(12-14-21)15-23-16-20-9-5-6-10-22(20)25-17-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3

InChI Key

QLULBCVHKRIKSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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